Physicochemical properties of Cyclohexyl 1-aminocyclobutane-1-carboxylate
Physicochemical properties of Cyclohexyl 1-aminocyclobutane-1-carboxylate
Physicochemical Properties of Cyclohexyl 1-aminocyclobutane-1-carboxylate An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Cyclohexyl 1-aminocyclobutane-1-carboxylate (CAS: 1516348-88-1) represents a strategic structural modification of the non-proteinogenic amino acid 1-aminocyclobutane-1-carboxylic acid (ACBC) . While ACBC is a well-characterized partial agonist at the NMDA receptor glycine site and a substrate for the L-type Amino Acid Transporter 1 (LAT1), its hydrophilic nature (zwitterionic at physiological pH) limits passive membrane permeability.
This guide analyzes the cyclohexyl ester derivative, a molecule engineered to mask the carboxylate charge, significantly increase lipophilicity, and leverage the steric bulk of the cyclohexyl moiety to modulate hydrolytic stability. This compound serves primarily as a prodrug or advanced intermediate , designed to enhance blood-brain barrier (BBB) penetration or facilitate cellular uptake before intracellular conversion back to the active ACBC parent.
Molecular Architecture & Theoretical Profiling
The molecule combines a strained four-membered ring (cyclobutane) with a lipophilic six-membered ring (cyclohexyl ester). This unique "ring-on-ring" topology dictates its physicochemical behavior.
Structural Analysis
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Core Scaffold: The cyclobutane ring introduces significant Baeyer strain (~26 kcal/mol) , forcing the amino and carboxyl groups into a rigid conformation. This rigidity reduces the entropic penalty of binding to protein targets (e.g., enzymes or transporters).
-
Ester Moiety: The cyclohexyl group is a "steric shield." Unlike methyl or ethyl esters, the bulky cyclohexyl ring protects the carbonyl carbon from nucleophilic attack (hydrolysis), extending the half-life of the molecule in plasma.
Key Physicochemical Parameters
| Property | Value / Description | Source/Methodology |
| CAS Number | 1516348-88-1 | Chemical Registries |
| Molecular Formula | C₁₁H₁₉NO₂ | Stoichiometry |
| Molecular Weight | 197.28 g/mol | Calculated |
| Physical State | Viscous Oil or Low-Melting Solid | Analogous esters (Free Base) |
| Salt Form (HCl) | White Crystalline Solid (MP ~220-226°C) | Validated for ACBC esters [1] |
| Predicted LogP | 1.8 – 2.2 | QSPR Calculation (ACBC = -2.4 + 4.5 shift) |
| pKa (Amine) | ~7.5 – 8.5 | Typical for |
| Solubility | Soluble in DMSO, EtOH, DCM; Low in Water | Lipophilic shift |
Technical Insight: The shift in LogP from -2.4 (ACBC) to ~2.0 (Cyclohexyl ester) represents a massive increase in lipophilicity (
), shifting the transport mechanism from purely carrier-mediated (LAT1) to passive diffusion.
Physicochemical Stability: The Steric Advantage
A critical feature of this compound is its resistance to enzymatic and chemical hydrolysis compared to simple alkyl esters.
Hydrolysis Kinetics
The rate of ester hydrolysis (
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Methyl/Ethyl Esters: The carbonyl is exposed. Hydrolysis is rapid (
in minutes to hours in plasma). -
Cyclohexyl Ester: The cyclohexane ring adopts a chair conformation. The hydrogens at the C2 and C6 positions of the cyclohexyl ring create a "steric umbrella," hindering the approach of the catalytic serine residue in esterases (e.g., hCE1).
Mechanism of Enhanced Stability:
Synthesis & Characterization Protocol
As a Senior Application Scientist, I recommend the Fisher Esterification or Thionyl Chloride activation method for high purity, avoiding racemization (though ACBC is achiral at the
Preferred Synthetic Route (Acid Chloride Method)
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Activation: React 1-aminocyclobutane-1-carboxylic acid (ACBC) with Thionyl Chloride (
) in anhydrous methanol to form the intermediate acid chloride hydrochloride (in situ) or methyl ester, then transesterify. However, direct esterification with cyclohexanol is difficult due to boiling points. -
Coupling (High Yield):
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Reagents: N-Boc-ACBC (protected), Cyclohexanol, DCC (Dicyclohexylcarbodiimide), DMAP (Catalyst).
-
Solvent: Dichloromethane (DCM), 0°C to RT.
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Deprotection: 4M HCl in Dioxane to yield the hydrochloride salt.
-
Workflow Diagram
Figure 1: Optimized synthetic pathway for Cyclohexyl 1-aminocyclobutane-1-carboxylate via Boc-protection strategy to ensure purity.
Biological Interface: Transport & Metabolism
Understanding the interaction of this molecule with biological systems is crucial for its application as a drug delivery vector.
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LAT1 Transporter: The parent acid (ACBC) is a high-affinity substrate for LAT1 (SLC7A5), which is overexpressed in the BBB and tumor cells.
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The Prodrug Strategy: The cyclohexyl ester is not a substrate for LAT1 (carboxyl group is masked). Instead, it enters cells via passive diffusion due to high lipophilicity. Once inside, intracellular esterases hydrolyze the cyclohexyl group, trapping the polar ACBC species inside the cell (or allowing it to act on intracellular targets).
Transport Mechanism Diagram
Figure 2: Dual-entry mechanism. The ester utilizes passive diffusion, bypassing LAT1 saturation, then releases the active ACBC intracellularly.
Experimental Protocols
Protocol: Determination of Lipophilicity (Shake-Flask Method)
To validate the predicted LogP increase.
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Preparation: Dissolve 1 mg of Cyclohexyl ACBC (free base) in 1 mL of n-octanol (saturated with water).
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Equilibration: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4, saturated with octanol).
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Agitation: Vortex for 60 minutes at 25°C. Centrifuge to separate phases.
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Quantification: Analyze both phases via HPLC-UV (210 nm).
-
Calculation:
.-
Target Specification: Value should be
.
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Protocol: Plasma Stability Assay
To verify the "steric shield" effect of the cyclohexyl group.
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Incubation: Spike human plasma (pooled) with the compound to a final concentration of 10 µM.
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Sampling: Aliquot at t = 0, 15, 30, 60, 120, and 240 min.
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Quenching: Add cold Acetonitrile (3:1 ratio) to precipitate proteins.
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Analysis: LC-MS/MS monitoring the parent (198 m/z) and the formation of ACBC (116 m/z).
-
Benchmarking: Run Ethyl-ACBC in parallel. The Cyclohexyl variant should show a significantly longer half-life (
).
References
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Sigma-Aldrich. (2024). Product Specification: 1-Aminocyclobutane-1-carboxylic acid hydrochloride.[1][2] Retrieved from
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Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177–1195. Link
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Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry, 273(37), 23629-23632. (Establishes ACBC as LAT1 substrate). Link
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Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link
